molecular formula C7H9NOS2 B2753958 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone CAS No. 252010-03-0

1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone

Cat. No. B2753958
CAS RN: 252010-03-0
M. Wt: 187.28
InChI Key: PEBZNWZQGFTIPU-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to the presence of both electrophilic and nucleophilic sites in their structure .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Anticancer Agents

The microwave-assisted one-pot synthesis of thiazolyl(hydrazonoethyl)thiazoles from a related compound demonstrated potential as anti-breast cancer agents. This study highlighted the promising activities of specific derivatives against MCF-7 tumor cells, comparing their efficacy to established drugs such as vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Chemical Characterisation and Derivative Synthesis

Research into the chemical characterisation and derivative synthesis from similar compounds has led to the creation of new diheteroaryl thienothiophene derivatives. These synthetic pathways offer a foundation for further exploration into the chemical properties and potential applications of such compounds (Mabkhot et al., 2011).

Fungicidal Activity

Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were synthesized and tested for their fungicidal activity. One specific compound showed moderate inhibitory activity against Gibberella zeae, indicating potential applications in agriculture and fungicide development (Liu et al., 2012).

Antimicrobial Evaluation

Another area of application involves the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides. Certain derivatives exhibited significant activity against strains of S. aureus and P. aeruginosa, suggesting their potential in developing new antimicrobial agents (Fuloria et al., 2009).

Corrosion Inhibition

The compounds 2-isobutylthiazole and 1-(1,3-Thiazol-2-yl) ethanone were studied for their corrosion inhibition properties on X65 steel in sulfuric acid. This research demonstrated that these compounds could effectively inhibit corrosion, marking their significance in the field of corrosion science (Tan et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or function of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The compound may exert its effects by modulating the activity of key enzymes or proteins in these pathways.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes, primarily in the liver, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.

Result of Action

Similar compounds have been reported to exert a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death . These effects can contribute to the compound’s overall biological activity.

Action Environment

The action of 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, changes in pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Similarly, temperature can affect the compound’s stability and its interactions with its targets. The presence of other molecules can lead to competitive or noncompetitive interactions, potentially affecting the compound’s efficacy.

properties

IUPAC Name

1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS2/c1-4-6(5(2)9)11-7(10)8(4)3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBZNWZQGFTIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone

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